他卡西醇
科学研究应用
塔卡西醇有广泛的科学研究应用,包括:
准备方法
化学反应分析
塔卡西醇会发生多种化学反应,包括:
氧化: 塔卡西醇可以被氧化形成不同的衍生物。
还原: 不对称催化还原被用于其合成.
这些反应中常用的试剂和条件包括手性恶唑硼烷、硼烷络合物体系和 β-氧苯并噻唑-2-基砜 . 这些反应形成的主要产物包括全功能化的 C/D 环合成子和塔卡西醇本身 .
作用机制
相似化合物的比较
塔卡西醇是几种在临床实践中使用的合成维生素 D3 类似物之一。类似的化合物包括:
卡泊三醇: 另一种用于治疗牛皮癣的维生素 D3 类似物.
钙三醇: 维生素 D3 的激素活性代谢物,用于各种医疗应用.
麦角钙化醇: 一种用于治疗牛皮癣的维生素 D3 类似物.
帕立骨化醇: 一种合成维生素 D 类似物,用于治疗继发性甲状旁腺功能亢进症.
埃尔钙化醇: 另一种用于治疗骨质疏松症的维生素 D3 类似物.
属性
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-17(2)25(29)13-8-18(3)23-11-12-24-20(7-6-14-27(23,24)5)9-10-21-15-22(28)16-26(30)19(21)4/h9-10,17-18,22-26,28-30H,4,6-8,11-16H2,1-3,5H3/b20-9+,21-10-/t18-,22-,23-,24+,25-,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYLYJCXYAMOFT-RSFVBTMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90905111 | |
Record name | Tacalcitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90905111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57333-96-7 | |
Record name | Tacalcitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57333-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tacalcitol [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057333967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tacalcitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13689 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tacalcitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90905111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1a,3b,5Z,7E,24R)-9,10-Secocholesta-5,7,10(19)-triene-1,3,24-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TACALCITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2W72OJ5ZU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tacalcitol exert its therapeutic effects?
A1: Tacalcitol primarily acts by binding to the vitamin D receptor (VDR) present in various cell types, including keratinocytes. [, , , , ] This binding initiates a cascade of downstream effects:
- Inhibition of Keratinocyte Proliferation: Tacalcitol effectively inhibits the proliferation of keratinocytes, the predominant cell type in the epidermis, contributing to its anti-psoriatic effect. [, , , , ]
- Promotion of Keratinocyte Differentiation: Tacalcitol promotes the differentiation of keratinocytes, leading to a more normalized epidermal structure. [, , , ]
- Modulation of Inflammation: Tacalcitol influences inflammatory responses by modulating the production of inflammatory mediators such as IL-6, IL-8, MIP-2, and KC. [, , ] It can also inhibit mast cell degranulation, further contributing to its anti-inflammatory effects. []
- Influence on Melanocytes: Research suggests that tacalcitol might promote the proliferation, migration, and adhesion of melanocytes, as well as the expression of c-kit mRNA, potentially explaining its efficacy in treating vitiligo. [, , ]
Q2: What in vitro models have been used to study the effects of tacalcitol?
A2: Researchers have employed various in vitro models, including:
- Human Keratinocyte Cell Lines (e.g., HaCaT, K-TL-1): These models have been used to investigate the effects of tacalcitol on keratinocyte proliferation, differentiation, and the production of growth factors like NGF. [, , ]
- Human Melanocyte Cultures: These cultures have been utilized to assess the effects of tacalcitol on melanocyte proliferation, melanin synthesis, tyrosinase activity, and the expression of genes related to pigmentation. [, , ]
- Nasal Polyp Fibroblast Cultures: These models have been used to study the impact of tacalcitol on fibroblast proliferation and the expression of inflammatory mediators and apoptotic genes. [, , ]
Q3: What in vivo models have been used to study the effects of tacalcitol, and what were the key findings?
A4: Animal models, primarily rodents like hairless mice, have been utilized to study the effects of tacalcitol on cutaneous inflammation. [, ] Key findings include:
- Inhibition of TPA-Induced Inflammation: Tacalcitol demonstrated a dose-dependent inhibition of TPA-induced inflammatory cell infiltration and myeloperoxidase activity in the skin. [, ]
- Suppression of Inflammatory Mediators: Tacalcitol inhibited the mRNA expression and protein production of inflammatory mediators such as MIP-2 and KC. []
- Inhibition of Mast Cell Degranulation: Tacalcitol effectively inhibited TPA-induced mast cell degranulation without affecting the overall mast cell count. []
Q4: What is the clinical efficacy of tacalcitol in treating psoriasis?
A4: Numerous clinical trials have demonstrated the efficacy of tacalcitol in treating psoriasis:
- Reduction in PASI Score: Studies have shown significant reductions in the Psoriasis Area and Severity Index (PASI) score in patients treated with tacalcitol, indicating improvement in erythema, infiltration, and scaling. [, , , , , , , ]
- Long-Term Efficacy: Tacalcitol has demonstrated sustained efficacy in long-term management of psoriasis, with continuous improvement or maintenance of achieved results observed in studies lasting up to 18 months. [, , , ]
- Comparison with Other Treatments: Clinical trials have compared tacalcitol to other treatment modalities:
- Superior to Placebo: Tacalcitol consistently demonstrated superior efficacy compared to placebo in reducing psoriasis severity. [, , ]
- Comparable to Betamethasone Valerate: Some studies suggest that tacalcitol might have comparable efficacy to betamethasone valerate, a potent topical corticosteroid, in treating psoriasis. []
- More Effective Than Calcipotriol in Some Regimens: A specific regimen of calcipotriol/betamethasone dipropionate followed by calcipotriol alone demonstrated superior efficacy compared to tacalcitol alone in one study. [, ]
- Favorable Safety Profile in Long-Term Use: Tacalcitol exhibited a favorable safety profile in long-term studies, with no significant systemic effects on calcium metabolism observed. [, ]
Q5: Has tacalcitol shown efficacy in treating other dermatological conditions?
A5: Emerging evidence suggests potential benefits of tacalcitol in treating conditions beyond psoriasis:
- Vitiligo: Several clinical trials have reported promising results with topical tacalcitol in promoting repigmentation in vitiligo lesions. [, , , ]
- Palmoplantar Pustulosis: One study observed a higher effective rate with tacalcitol ointment compared to placebo in treating palmoplantar pustulosis. []
- Sebopsoriasis and Seborrheic Dermatitis: Limited evidence suggests potential benefits of tacalcitol cream in treating sebopsoriasis and seborrheic dermatitis of the face and scalp. []
- Other Conditions: Case reports and preliminary studies have also explored the use of tacalcitol in conditions like Hailey-Hailey disease, keratosis follicularis squamosa, and subcorneal pustular dermatosis, with varying degrees of success. [, , , ]
Q6: What is the safety profile of tacalcitol based on clinical trials?
A6: Clinical trials consistently highlight a favorable safety profile for tacalcitol:
- Low Systemic Absorption: Tacalcitol exhibits minimal systemic absorption following topical application, reducing the risk of systemic side effects. [, ]
- Local Skin Reactions: Transient and mostly mild local skin reactions, such as burning, itching, or irritation, have been reported in some patients. [, , , , ]
Q7: What are potential future directions for research on tacalcitol?
A7: Future research could explore:
- Optimizing Combination Therapies: Further investigation is warranted to optimize combination therapies involving tacalcitol with other agents like narrowband UVB phototherapy, considering factors such as dosage, frequency, and duration of treatment. [, , ]
Q8: What are some research gaps regarding tacalcitol?
A8: Despite significant research, some knowledge gaps remain:
- Long-Term Effects of High-Concentration Formulations: While long-term studies using standard concentrations of tacalcitol have shown a good safety profile, further research is needed to assess the long-term safety of high-concentration formulations (e.g., 20 µg/g) and potential interactions with other medications. []
- Impact of VDR Polymorphism on Treatment Outcome: While some studies suggest a potential role of VDR polymorphism in influencing sensitivity to tacalcitol, further investigation is needed to establish a definitive link. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。